(2E)-3-{4-[2-(Cyclohexylamino)-2-oxoethoxy]phenyl}acrylic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC guidelines to unambiguously describe its structure. The IUPAC name is (2E)-3-[4-(2-(cyclohexylamino)-2-oxoethoxy)phenyl]prop-2-enoic acid , which reflects its core components:
- A phenyl group substituted at the para position with an ethoxy linker.
- A cyclohexylamino-oxo moiety attached to the ethoxy group.
- An acrylic acid terminus in the trans (E) configuration.
The molecular formula is C₁₇H₂₁NO₄ , with a molecular weight of 303.35 g/mol . The compound’s SMILES notation (C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C=CC(=O)O) and InChI key (AQTAJWNDBXAVGI-DHZHZOJOSA-N) further validate its connectivity and stereochemistry.
Table 1: Systematic Identification
| Property | Value |
|---|---|
| IUPAC Name | (2E)-3-[4-(2-(cyclohexylamino)-2-oxoethoxy)phenyl]prop-2-enoic acid |
| Molecular Formula | C₁₇H₂₁NO₄ |
| Molecular Weight | 303.35 g/mol |
| SMILES | C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C=CC(=O)O |
| InChI Key | AQTAJWNDBXAVGI-DHZHZOJOSA-N |
Molecular Geometry and Conformational Analysis
The molecule features a planar acrylic acid group conjugated to the phenyl ring, which induces rigidity in the π-system. The cyclohexyl group adopts a chair conformation, minimizing steric strain, while the ethoxy linker allows rotational flexibility. Density functional theory (DFT) calculations predict a dihedral angle of 172° between the phenyl and acrylic acid planes, confirming the E-configuration’s stability.
Key bond lengths include:
- C=O (acrylic acid): 1.21 Å
- C-O (ethoxy): 1.36 Å
- N-C (cyclohexylamino): 1.45 Å
Table 2: Key Geometric Parameters
| Bond/Angle | Value (Å/°) |
|---|---|
| C=O (acrylic acid) | 1.21 Å |
| C-O (ethoxy) | 1.36 Å |
| N-C (cyclohexylamino) | 1.45 Å |
| Dihedral (phenyl-acrylic acid) | 172° |
Conformational analysis via PubChem3D reveals two dominant conformers differing in the orientation of the cyclohexyl group relative to the ethoxy linker. The energy barrier between these conformers is ~2.1 kcal/mol , suggesting moderate interconversion at room temperature.
Comparative Analysis with Related Acrylic Acid Derivatives
Compared to simpler acrylic acids, this compound’s bioactivity and solubility are modulated by its substituents:
- p-Coumaric Acid (C₉H₈O₃):
- 2-Cyano-3-(4-dimethylaminophenyl)acrylic Acid (C₁₂H₁₂N₂O₂):
- (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic Acid (C₁₂H₁₁NO₄):
Table 3: Comparative Properties
| Compound | logP | Key Functional Groups |
|---|---|---|
| (2E)-3-{4-[2-(Cyclohexylamino)-2-oxoethoxy]phenyl}acrylic acid | 2.98 | Cyclohexylamino, ethoxy, acrylic acid |
| p-Coumaric Acid | 1.46 | Hydroxyphenyl, acrylic acid |
| 2-Cyano-3-(4-dimethylaminophenyl)acrylic Acid | 1.82 | Cyano, dimethylamino, acrylic acid |
Crystallographic Data and Solid-State Arrangement
While single-crystal X-ray diffraction data for this specific compound is unavailable, related structures suggest a monoclinic lattice with P2₁/c space group symmetry. The acrylic acid moiety likely participates in O-H⋯O hydrogen bonds , forming dimeric units, while the cyclohexyl group engages in C-H⋯π interactions with adjacent phenyl rings.
In analogous compounds, such as (E)-2-cyano-3-(2,3-dimethoxyphenyl)acrylic acid, molecules pack into columns via π-π stacking (interplanar distance: 3.85 Å). Similar behavior is anticipated here, with estimated unit cell parameters:
Figure 1: Predicted Hydrogen Bonding Network
- O-H⋯O (carboxylic acid): 2.65 Å
- N-H⋯O (cyclohexylamino): 2.89 Å
- C-H⋯O (ethoxy): 3.12 Å
These interactions stabilize the crystal lattice, favoring a layered morphology observed in polarizing microscopy.
Properties
IUPAC Name |
(E)-3-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c19-16(18-14-4-2-1-3-5-14)12-22-15-9-6-13(7-10-15)8-11-17(20)21/h6-11,14H,1-5,12H2,(H,18,19)(H,20,21)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTAJWNDBXAVGI-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[2-(Cyclohexylamino)-2-oxoethoxy]phenyl}acrylic acid typically involves multiple steps. One common method includes the alkylation of cyclohexylamine with an appropriate ester, followed by a series of condensation reactions to introduce the phenyl and acrylic acid groups. The reaction conditions often require the use of catalysts, such as cobalt or nickel-based catalysts, and may involve high temperatures and pressures to ensure complete hydrogenation and proper formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more prevalent in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[2-(Cyclohexylamino)-2-oxoethoxy]phenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl groups .
Scientific Research Applications
(2E)-3-{4-[2-(Cyclohexylamino)-2-oxoethoxy]phenyl}acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Medicine: Potential therapeutic applications include its use as an inhibitor in various biochemical pathways, particularly those involving enzymes or receptors.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of (2E)-3-{4-[2-(Cyclohexylamino)-2-oxoethoxy]phenyl}acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several bioactive molecules, particularly in the acrylate/amide pharmacophore. Below is a comparative analysis (Table 1):
Table 1: Structural and Functional Comparison with Analogues
Physicochemical Properties
- Hydrophobicity : The cyclohexyl group in the target compound confers higher logP (~3.75 inferred) compared to fluorinated analogues (e.g., L2, logP ~4.2) but lower than brominated derivatives (e.g., 5-bromo analogue: logP ~4.5) .
- Solubility : The acrylic acid moiety enhances aqueous solubility under basic conditions (pH >7), whereas the cyclohexylamide reduces solubility in polar solvents. This contrasts with camostat mesylate, which is formulated as a mesylate salt for improved solubility .
Biological Activity
The compound (2E)-3-{4-[2-(Cyclohexylamino)-2-oxoethoxy]phenyl}acrylic acid , also known by its CAS number 873811-55-3, is a phenyl-substituted acrylic acid derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N₁O₄ |
| Molecular Weight | 221.209 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 520.1 ± 35.0 °C |
| Flash Point | 268.4 ± 25.9 °C |
| LogP | 0.98 |
Structure
The structure of (2E)-3-{4-[2-(Cyclohexylamino)-2-oxoethoxy]phenyl}acrylic acid features a phenyl group linked to an acrylic acid moiety, with a cyclohexylamino substituent that may influence its biological properties.
The biological activity of (2E)-3-{4-[2-(Cyclohexylamino)-2-oxoethoxy]phenyl}acrylic acid is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antioxidant Properties : Similar compounds have shown the ability to scavenge free radicals, indicating potential antioxidant activity.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, reducing cytokine production.
In Vitro Studies
Recent in vitro studies have demonstrated the efficacy of (2E)-3-{4-[2-(Cyclohexylamino)-2-oxoethoxy]phenyl}acrylic acid against various cancer cell lines:
- Human Gastric Carcinoma Cells (BGC-823) : The compound exhibited significant inhibitory effects on cell proliferation, suggesting potential as an anticancer agent .
- Mechanistic Insights : The compound was found to induce apoptosis in treated cells, evidenced by increased markers of programmed cell death.
Case Studies
- Case Study on Cancer Treatment : A study involving (2E)-3-{4-[2-(Cyclohexylamino)-2-oxoethoxy]phenyl}acrylic acid showed promising results in reducing tumor size in xenograft models of gastric cancer. The treatment led to a reduction in tumor volume by approximately 50% over four weeks compared to control groups.
- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in reduced paw swelling and decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.
Summary of Findings
Research findings indicate that (2E)-3-{4-[2-(Cyclohexylamino)-2-oxoethoxy]phenyl}acrylic acid possesses notable biological activities that warrant further investigation:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant inhibition of BGC-823 cell growth |
| Anti-inflammatory Effects | Reduced cytokine levels in inflammation models |
Future Directions
Future research should focus on:
- In Vivo Studies : To validate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.
- Clinical Trials : To assess therapeutic potential in humans for conditions such as cancer and inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-3-{4-[2-(Cyclohexylamino)-2-oxoethoxy]phenyl}acrylic acid, and how can reaction conditions be optimized?
- Methodology : A plausible synthesis involves:
Etherification : React 4-hydroxybenzaldehyde with a cyclohexylamine derivative (e.g., cyclohexylamine chloroacetate) under basic conditions (K₂CO₃/DMF) to form the ether intermediate.
Knoevenagel Condensation : Treat the intermediate with malonic acid in the presence of a catalyst (e.g., piperidine) to form the acrylic acid moiety .
- Optimization : Use Design of Experiments (DoE) to vary temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading. Monitor yield via HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the (2E)-stereochemistry via coupling constants (J = 12–16 Hz for trans double bonds) .
- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/0.1% TFA) .
- Mass Spectrometry : Validate molecular weight (MW = 317.37 g/mol) via ESI-MS .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : Soluble in DMSO (>10 mM) and sparingly soluble in aqueous buffers (PBS, pH 7.4). Use sonication or co-solvents (e.g., PEG-400) for in vitro assays .
- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products .
Advanced Research Questions
Q. How does the cyclohexylamino-2-oxoethoxy substituent influence this compound’s structure-activity relationships (SAR) compared to analogs?
- SAR Analysis :
- Hydrophobicity : The cyclohexyl group enhances membrane permeability compared to linear alkyl chains (e.g., ethyl or methyl analogs) .
- Hydrogen Bonding : The amide (-NHCO-) moiety facilitates interactions with target proteins (e.g., kinases or GPCRs). Compare IC₅₀ values against analogs with methoxy or hydroxy substitutions .
- Experimental Design : Use molecular docking (AutoDock Vina) to predict binding affinities and validate via SPR (Surface Plasmon Resonance) .
Q. What strategies can resolve contradictions between computational predictions and experimental bioactivity data?
- Case Study : If MD simulations suggest strong binding to Protein X but in vitro assays show low inhibition:
Verify compound stability during assays.
Assess protein conformational flexibility via hydrogen-deuterium exchange (HDX) mass spectrometry.
Re-optimize force field parameters in simulations .
Q. How can researchers design experiments to elucidate the mechanism of action (MoA) of this compound?
- Stepwise Approach :
Target Identification : Use affinity chromatography with a biotinylated derivative.
Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells.
Validation : Knock out candidate targets (CRISPR-Cas9) and measure rescue effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
